4-Ethylsulfanyl-quinoline-6-carbaldehyde
Description
4-Ethylsulfanyl-quinoline-6-carbaldehyde is a quinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 4-position and a carbaldehyde (-CHO) group at the 6-position. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-ethylsulfanylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-2-15-12-5-6-13-11-4-3-9(8-14)7-10(11)12/h3-8H,2H2,1H3 |
InChI Key |
VPNCWUYTVWOWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Physicochemical Properties
- Reactivity: The carbaldehyde group in this compound enables nucleophilic additions (e.g., formation of Schiff bases), distinguishing it from esters (e.g., ) or ethers (e.g., ).
- Electronic Effects: Compared to electron-withdrawing groups (e.g., -CF₃ in ), ethylsulfanyl is moderately electron-donating, altering the quinoline ring’s electron density.
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